molecular formula C6H5ClN4 B6233899 4-chloro-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine CAS No. 186958-84-9

4-chloro-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine

Cat. No.: B6233899
CAS No.: 186958-84-9
M. Wt: 168.58 g/mol
InChI Key: USOZWBFLRCFYDC-UHFFFAOYSA-N
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Description

4-chloro-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chloropyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then subjected to cyclization with methyl iodide in the presence of a base, such as potassium carbonate, to yield the desired triazolopyridine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted triazolopyridines, while oxidation reactions can produce triazolopyridine N-oxides .

Mechanism of Action

The mechanism of action of 4-chloro-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or modulation of the target’s activity . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine is unique due to its specific ring structure and the presence of a chlorine atom, which can be exploited for further functionalization.

Properties

CAS No.

186958-84-9

Molecular Formula

C6H5ClN4

Molecular Weight

168.58 g/mol

IUPAC Name

4-chloro-1-methyltriazolo[4,5-c]pyridine

InChI

InChI=1S/C6H5ClN4/c1-11-4-2-3-8-6(7)5(4)9-10-11/h2-3H,1H3

InChI Key

USOZWBFLRCFYDC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=NC=C2)Cl)N=N1

Purity

95

Origin of Product

United States

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